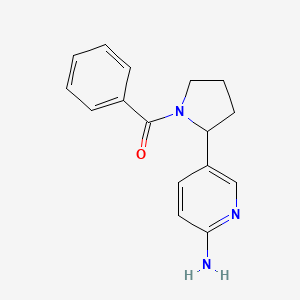

(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a pyridine-pyrrolidine hybrid compound characterized by a phenyl methanone group linked to a pyrrolidine ring, which is further substituted with a 6-aminopyridin-3-yl moiety. This structure combines aromaticity, hydrogen-bonding capability (via the amino group), and conformational flexibility (from the pyrrolidine ring), making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C16H17N3O |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

[2-(6-aminopyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C16H17N3O/c17-15-9-8-13(11-18-15)14-7-4-10-19(14)16(20)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H2,17,18) |

InChI Key |

WOULPGXDNPPGGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CN=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminopyridine group. The final step involves the formation of the methanone linkage with the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-1-yl(phenyl)methanone oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyridine derivatives from available catalogs (2017–2023):

Key Observations:

Substituent Effects: The 6-aminopyridinyl group in the target compound likely improves water solubility compared to fluorinated analogs (e.g., 's compound, which has a fluorine atom increasing lipophilicity) . Bulky groups like tert-butyldimethylsilyloxy () may hinder receptor access due to steric effects, whereas the target’s phenyl methanone offers a balance of rigidity and aromatic interactions .

Biological Activity Trends: Fluorine-containing analogs (e.g., and ) are often designed for metabolic stability and enhanced membrane permeability. High-molecular-weight bis-pyrrolidine-piperidine compounds () suggest a trend toward multi-target engagement, but the target’s simpler structure may favor pharmacokinetic optimization .

Conformational Flexibility :

- The pyrrolidine ring in the target compound allows for dynamic conformations, similar to analogs in and . This flexibility may enhance binding to proteins with shallow pockets compared to rigidified structures like oximes or silyl-protected derivatives .

Research Findings and Limitations

- Synthetic Accessibility : Compounds with silyl-protected groups () or bis-heterocycles () require complex synthetic routes, whereas the target’s structure is relatively straightforward, suggesting scalability advantages.

- Data Gaps : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons rely on inferred trends from structural analogs.

- Contradictions : While fluorine generally enhances lipophilicity, its presence in ’s aldehyde oxime derivative may reduce stability due to hydrolytic sensitivity, highlighting the need for case-by-case evaluation .

Biological Activity

The compound (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, an aminopyridine moiety, and a phenyl group linked through a carbonyl. This structural configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

Structural Characteristics

The compound's structure can be represented as follows:

This compound belongs to a class of molecules that may exhibit diverse biological activities due to the presence of functional groups capable of interacting with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : The presence of the aminopyridine moiety may enhance interaction with microbial targets.

- Neurological Effects : Potential interactions with neurotransmitter systems suggest possible applications in neuropharmacology.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of aminopyridine compounds showed selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival.

- Another investigation focused on the interactions of pyrrolidine derivatives with DNA, revealing that these compounds could induce apoptosis in cancer cells by disrupting DNA synthesis.

-

Antimicrobial Effects :

- Research highlighted the antimicrobial properties of similar pyrrolidine-containing compounds against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function.

-

Neuropharmacological Potential :

- A study explored the effects of related compounds on neurotransmitter receptors, indicating potential modulation of serotonin and dopamine pathways, which could lead to therapeutic applications in mood disorders.

Interaction Studies

Understanding how (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies may include:

- Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.

- Cell Viability Assays : Assessing the cytotoxic effects on various cell lines.

- Mechanistic Studies : Investigating the pathways affected by the compound at the molecular level.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique biological activity of (2-(6-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone . The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (2-(5-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Similar core structure | Potentially similar but varies in potency | Different amino position affects reactivity |

| (2-(4-Aminopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Similar core structure | May exhibit different target interactions | Position of amino group influences binding |

| (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Methyl substitution alters properties | Variability in bioactivity due to methyl group | Methyl group may enhance lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.